Technical Guide: 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0)
Technical Guide: 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0)
Core Application: Advanced Intermediate for Allosteric SHP2 Inhibitors
Executive Summary
2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0) is a highly functionalized pyridine scaffold serving as a critical linchpin in the synthesis of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors .
Unlike active-site phosphatase inhibitors which suffer from poor bioavailability and selectivity (due to the charged nature of the catalytic pocket), this intermediate is used to construct "molecular glues" that stabilize SHP2 in its auto-inhibited closed conformation. The molecule features three distinct orthogonal reactive handles—an aldehyde at C3, chlorines at C2/C6, and an electron-donating dimethylamine at C4—allowing for the precise modular assembly of pharmacophores resembling SHP099 and TNO155 .
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1823371-33-0 |
| IUPAC Name | 2,6-Dichloro-4-(dimethylamino)pyridine-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 219.07 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |
| Storage | 2–8°C, Inert atmosphere ( |
| Key Hazards | Irritant (Skin/Eye/Respiratory). Handle in fume hood. |
Synthetic Methodology: The "Directed Ortho-Metalation" Route
The most robust synthesis of CAS 1823371-33-0 utilizes Directed Ortho-Metalation (DoM) . The C4-dimethylamino group acts as a directing group, while the C2/C6 chlorines acidify the C3 proton, facilitating lithiation.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis via SNAr and Directed Ortho-Metalation (DoM).
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (
-
Precursor: 2,6-Dichloro-4-iodopyridine (or 4-nitropyridine analog).
-
Reagent: Dimethylamine (2.0 M in THF).
-
Procedure: To a solution of the pyridine precursor in anhydrous THF, add dimethylamine (2.0 eq). Stir at room temperature. The iodine/nitro group at C4 is highly labile due to the electron-withdrawing effect of the 2,6-dichloro substitution and the pyridine nitrogen.
-
Purification: Aqueous workup followed by recrystallization or flash chromatography (Hex/EtOAc).
Step 2: Formylation via DoM (Critical Step) This step requires strict anhydrous conditions to prevent protonation of the lithiated species.
-
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon.
-
Reagents:
-
Substrate: 2,6-dichloro-4-(dimethylamino)pyridine (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA) (1.2 eq). Note: Prepare LDA fresh or use high-quality commercial stock.
-
Electrophile: Anhydrous DMF (1.5 eq).
-
-
Execution:
-
Dissolve substrate in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).
-
Add LDA dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Mechanism:[1][2][3] The bulky base removes the proton at C3. The C4-NMe2 group coordinates Li, stabilizing the anion.
-
Stir at -78°C for 45–60 minutes.
-
Add anhydrous DMF dropwise.
-
Stir at -78°C for 30 minutes, then allow to warm to 0°C.
-
-
Quench: Quench with saturated
or dilute HCl (careful pH control to avoid solubilizing the pyridine product in water). -
Isolation: Extract with EtOAc. The aldehyde product is often crystalline.
Reactivity & Applications in Drug Design
This scaffold is designed for Fragment-Based Drug Discovery (FBDD) targeting the allosteric tunnel of SHP2.
The "Latch" Mechanism
SHP2 inhibitors function by binding to the interface of the N-SH2, C-SH2, and PTP domains, "latching" the protein in a closed state. CAS 1823371-33-0 provides the core geometry for this binding:
-
C3-Aldehyde: Converted to a benzylic amine (via reductive amination) that interacts with Glu110 and Phe113 .
-
C2/C6-Chlorines: One chlorine is typically retained to fill a hydrophobic pocket; the other is used to fuse a ring (e.g., forming a bicyclic system) or couple an aromatic "head" group.
-
C4-Dimethylamine: Acts as a solvent-exposed solubilizing group or interacts with Arg111 .
Functionalization Workflow (Graphviz)
Caption: Divergent synthesis pathways for generating SHP2 inhibitor libraries.
Handling and Stability (Self-Validating Safety)
-
Oxidation Risk: The C3-aldehyde is electron-deficient due to the pyridine ring and adjacent chlorines. It oxidizes easily to the carboxylic acid in air.
-
Validation: Check purity via TLC (Aldehyde
~0.6 vs Acid < 0.1 in 50% EtOAc/Hex). -
Protocol: Store under Argon. If solid turns white to crusty/opaque, repurify via short silica plug.
-
-
Base Sensitivity: While the core is stable, the C2/C6 chlorines are susceptible to hydrolysis in strong aqueous base at high temperatures (
with ). Keep workups neutral or mildly acidic.
References
-
Garcia Fortanet, J., et al. (2016).[4] "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782.
-
Chen, Y. N., et al. (2016).[4] "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[4] Nature, 535, 148–152.[4]
-
Novartis AG. (2015). "Pyrazolopyrimidine derivatives and their use as SHP2 inhibitors." WO Patent 2015/107495.
-
Fodor, M., et al. (2018). "SHP2 inhibitors: An emerging class of cancer therapeutics."[5] Signal Transduction and Targeted Therapy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
